2-[3-(Naphthalen-2-yl)propanamido]benzoic acid
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Overview
Description
2-(3-(naphthalen-2-yl)propanamido)benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acids This compound is characterized by the presence of a naphthalene ring attached to a propanamido group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(naphthalen-2-yl)propanamido)benzoic acid typically involves a multi-step process. One common method starts with the esterification of naphthalene-2-carboxylic acid with an appropriate alcohol, followed by amidation with 3-aminopropanoic acid. The final step involves the hydrolysis of the ester to yield the desired benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. The process involves the use of catalysts such as sulfuric acid for esterification and trimethylaluminum for amidation. The reaction conditions are carefully controlled to achieve high conversion rates and yields up to 92% .
Chemical Reactions Analysis
Types of Reactions
2-(3-(naphthalen-2-yl)propanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from electrophilic aromatic substitution .
Scientific Research Applications
2-(3-(naphthalen-2-yl)propanamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-(naphthalen-2-yl)propanamido)benzoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to hydroxycarboxylic acid receptors, which play a role in various physiological processes. The compound’s effects are mediated through the modulation of these receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: Known for its anti-inflammatory properties.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Used in click chemistry and as a peptide enzyme inhibitor
Uniqueness
2-(3-(naphthalen-2-yl)propanamido)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene ring provides stability and enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H17NO3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(3-naphthalen-2-ylpropanoylamino)benzoic acid |
InChI |
InChI=1S/C20H17NO3/c22-19(21-18-8-4-3-7-17(18)20(23)24)12-10-14-9-11-15-5-1-2-6-16(15)13-14/h1-9,11,13H,10,12H2,(H,21,22)(H,23,24) |
InChI Key |
TUCHRHOVXUFQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCC(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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